4-Chloro-2,3-dimethylphenol

Overview

Description

Preparation Methods

Chloroxylenol can be synthesized by treating 3,5-dimethylphenol with chlorine or sulfuryl chloride. The reaction typically involves the use of a solvent such as carbon tetrachloride and a catalyst. The process includes cooling, crystallization, suction filtering, and washing to obtain the final product . Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness .

Chemical Reactions Analysis

Chloroxylenol undergoes various chemical reactions, including:

Oxidation: Chloroxylenol can be oxidized to form chlorinated quinones.

Reduction: Reduction reactions can convert chloroxylenol to its corresponding hydroxy derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antiseptic and Disinfectant Applications

4-Chloro-2,3-dimethylphenol is widely recognized for its role as an antiseptic and disinfectant. It is a key ingredient in various personal care products and medical formulations.

- Antiseptic Use : The compound is effective in skin disinfection and is often found in surgical preparations. It functions by disrupting microbial cell membranes, leading to cell death .

- Case Study : A study highlighted its use in antiseptic formulations such as Dettol, where it serves as the active ingredient responsible for antimicrobial activity .

Industrial Applications

In industrial settings, this compound is utilized for its preservative properties in several products:

- Personal Care Products : It acts as a preservative in cosmetics and toiletries, preventing microbial growth and extending shelf life .

- Cleaning Agents : The compound is incorporated into household cleaning products due to its efficacy against a broad spectrum of bacteria and fungi .

- Case Study : An evaluation report noted that chlorinated phenols like this compound are used in the formulation of cleaning agents and disinfectants in both domestic and industrial applications .

Biocide in Polymer Manufacturing

This compound serves as a biocide in the manufacturing of polymers:

- Microbial Growth Inhibition : It is added to adhesives and coatings to inhibit microbial growth during production processes. This application helps maintain product integrity and longevity .

- Case Study : Research indicates that this compound is used in the production of paints and coatings where it prevents spoilage from microbial contamination during storage and application .

Environmental Considerations

While the applications of this compound are diverse, environmental impacts must be considered:

Mechanism of Action

Chloroxylenol exerts its antimicrobial effects by disrupting the cell wall of microorganisms and inhibiting enzyme function. It denatures proteins and inactivates enzymes, leading to cell membrane damage and the inhibition of oxidative phosphorylation and active transport . This results in the death of the microorganism.

Comparison with Similar Compounds

Chemical Identity and Properties

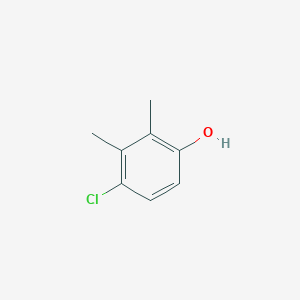

- IUPAC Name: 4-Chloro-2,3-dimethylphenol

- Synonyms: Chloroxylenol, 4-Chloro-2,3-xylenol, NSC60150

- CAS Registry Number : 1570-76-9

- Molecular Formula : C₈H₉ClO

- Molecular Weight : 156.61 g/mol

- Structure: Features a chlorine substituent at the para position (C4) and methyl groups at the ortho (C2) and meta (C3) positions on the phenolic ring.

Applications :

Widely used as a biocide and disinfectant due to its antimicrobial properties. Its structural features enhance stability and efficacy in formulations .

Comparison with Structurally Similar Compounds

Structural Features

Substituent positions and steric/electronic effects differentiate this compound from analogs:

Table 1: Structural Comparison

Key Observations :

- Steric Hindrance: Additional methyl groups in this compound reduce reactivity compared to monosubstituted analogs like 4-chlorophenol .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

- Solubility: Methylation reduces water solubility, necessitating surfactants for bioassay applications (e.g., 4-chloro-2,6-dimethylphenol in larvicidal studies) .

Reactivity and Kinetic Behavior

Chlorination Kinetics :

- 4-Chlorophenol exhibits a reaction rate constant of 0.185 M⁻¹s⁻¹ in chlorination studies, influenced by its unhindered structure .

- Methyl-Substituted Analogs: Steric effects from methyl groups slow reaction rates. For example, 2,3-dimethyl substitution in this compound likely reduces electrophilic substitution efficiency compared to 4-chlorophenol .

Table 3: Toxicity Data

Key Observations :

- Larvicidal Activity: 4-Chloro-2,6-diiodophenol (LC₅₀ = 6.35 mg/L) outperforms other analogs due to halogen synergism .

- Chloroxylenol: While effective as a biocide, its in silico toxicity predictions highlight variability across test systems .

Biological Activity

4-Chloro-2,3-dimethylphenol (CDMP) is a chlorinated phenol compound with notable biological activity, particularly in antimicrobial applications. This article delves into its synthesis, biological mechanisms, toxicity profiles, and various case studies demonstrating its efficacy.

This compound has the molecular formula and is classified under chlorophenols. It is synthesized through the chlorination of 2,3-dimethylphenol, which can be achieved using various chlorinating agents such as chlorine gas or sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure selectivity at the para position relative to the hydroxyl group.

Biological Activity

Antimicrobial Efficacy:

CDMP exhibits significant antimicrobial properties against a range of microorganisms, including both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cytoplasmic leakage and loss of essential ions such as potassium and phosphate. This disruption results in the uncoupling of respiration from ATP synthesis, effectively inhibiting bacterial growth .

Table 1: Antimicrobial Activity of this compound

| Microorganism Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive Bacteria | 0.1 - 0.5 mg/mL |

| Gram-negative Bacteria | 0.5 - 2.0 mg/mL |

| Fungi | 1.0 - 5.0 mg/mL |

Toxicity Profile

Despite its antimicrobial properties, CDMP poses certain health risks upon exposure. Toxicological studies indicate that it can cause skin irritation and has potential for systemic toxicity if absorbed in significant amounts. In animal studies, dermal exposure resulted in irritation and systemic effects at higher concentrations .

Acute Toxicity:

The acute toxicity of CDMP varies based on the route of exposure:

- Oral LD50 in rats: Approximately 200 mg/kg

- Dermal LD50: Higher than oral due to lower absorption rates through skin.

Chronic Effects:

Repeated exposure studies have indicated potential liver toxicity and alterations in blood parameters at high doses .

Case Studies

-

Cosmetic Applications:

CDMP is used as a preservative in cosmetic formulations due to its effective antimicrobial properties. A study demonstrated that formulations containing CDMP at concentrations of 0.1% maintained microbial stability over extended periods . -

Environmental Impact:

Research on the biodegradation of CDMP indicates that it can be effectively degraded by specific microbial strains under aerobic conditions. For instance, Thauera sp. has shown capability in degrading CDMP through dehalogenation pathways, which is crucial for environmental remediation efforts .

Q & A

Basic Research Questions

Q. What validated analytical methods ensure accurate quantification of 4-Chloro-2,3-dimethylphenol in environmental samples?

High-performance liquid chromatography with UV detection (HPLC-UV) is widely used, with ascorbic acid as a quenching agent to neutralize residual chlorine species (e.g., ClO₂, hypochlorite) that may alter analyte stability during sample preparation . Method validation should include spike-and-recovery tests in representative matrices (e.g., wastewater) and calibration curves spanning 0.1–50 mg/L. Solid-phase extraction (C18 cartridges) improves sensitivity for trace-level detection .

Q. What synthetic routes are most effective for this compound?

Palladium-catalyzed C-H activation enables regioselective arylation, requiring optimized conditions: Pd(OAc)₂ (5 mol%), XPhos ligand (10 mol%), and toluene at 100°C for 12 hours . Alternative Friedel-Crafts alkylation of 2,3-dimethylphenol with chlorinating agents (e.g., SOCl₂) under anhydrous conditions yields the target compound, though side products (e.g., di-chlorinated derivatives) necessitate purification via fractional crystallization .

Q. What safety protocols are critical for handling this compound in the lab?

Per GHS guidelines, use nitrile gloves, chemical-resistant lab coats, and safety goggles to mitigate skin/eye irritation risks . Conduct reactions in fume hoods to avoid inhalation, and store the compound away from oxidizers (e.g., hypochlorite) to prevent unintended chlorination .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across studies?

Adopt a systematic screening process:

- Step 1: Apply inclusion criteria (e.g., peer-reviewed studies with defined exposure metrics) during title/abstract screening to filter 90% of irrelevant literature .

- Step 2: Full-text evaluation for methodological rigor (e.g., dose-response consistency, control groups) .

- Step 3: Weight-of-evidence analysis, prioritizing studies compliant with OECD guidelines for ecotoxicity testing . Meta-regression models can statistically harmonize LD₅₀ values across species.

Q. What strategies minimize interference from residual oxidants in derivatization reactions?

Kinetic studies on phenolic analogs show that ascorbic acid (1–2% w/v) quenches 99% of residual ClO₂ within 10 minutes, preventing overestimation of chlorinated derivatives . Validate quenching efficiency via blank experiments (no ascorbic acid) and monitor reaction progress using real-time UV spectroscopy at 280 nm .

Q. How do substituent positions influence reactivity in cross-coupling reactions?

Steric and electronic effects dominate:

- The 2-methyl group increases steric hindrance, reducing nucleophilic attack at the ortho position.

- The 3-methyl group electronically stabilizes intermediates via hyperconjugation, favoring Pd-catalyzed C-C coupling at the para position . Computational modeling (DFT) predicts activation energies for competing pathways, guiding ligand selection (e.g., bulky ligands enhance regioselectivity) .

Q. What advanced models predict environmental persistence of this compound?

QSAR models using logP (2.78) and pKa (9.5) estimate a biodegradation half-life of >60 days in aquatic systems . Experimental validation via OECD 301F tests coupled with LC-MS/MS can identify persistent metabolites (e.g., hydroxylated derivatives) .

Properties

IUPAC Name |

4-chloro-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDLLIBGSJNGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54983-54-9 (hydrochloride salt), 58962-45-1 (potassium salt) | |

| Record name | Chloroxylenol [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0032316 | |

| Record name | 4-Chloro-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Crystals from benzene; [HSDB] | |

| Record name | Phenol, 4-chloro-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-3,5-xylenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

246 °C | |

| Record name | Chloroxylenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROXYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

At 15 °C in petroleum ether, benzene, acetone, toluene, chloroform, isopropanol solubility of 0.5, 6.0, 58.0, 7.0, 6.2, 38.0 g/100mL, respectively. At 25 °C in isopropanol, 1 M NaOH and glycerine solubility of 50.0, 8.8 and 1.5, respectively., Soluble in ethanol, ether. Slightly soluble in benzene and pet ether., Soluble 1 part of 95% alcohol, ether, benzene, terpenes fixed oils, solutions of alkali and hydroxides, In water, 2.5X10+2 mg/L at 20 °C | |

| Record name | Chloroxylenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROXYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.89 g/ml at 20 °C | |

| Record name | CHLOROXYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0018 [mmHg] | |

| Record name | 4-Chloro-3,5-xylenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

As a phenol antiseptic, it is believed that the hydroxyl -OH groups of the chloroxylenol molecule binds to certain proteins on the cell membrane of bacteria, and disrupts the membrane so as to allow the contents of the bacterial cell to leak out. This allows chloroxylenol to enter the bacterial cell to bind further with more proteins and enzymes to disable the cell's functioning. At particularly high concentrations of chloroxylenol, the protein and nucleic acid content of targeted bacterial cells become coagulated and cease to function, leading to rapid cell death. | |

| Record name | Chloroxylenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Crystals from benzene | |

CAS No. |

88-04-0 | |

| Record name | 4-Chloro-3,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroxylenol [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroxylenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chloroxylenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chloroxylenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROXYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F32U78V2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROXYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

112-116 degrees Celsius, 115.5 °C | |

| Record name | Chloroxylenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROXYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.